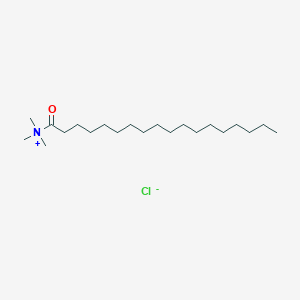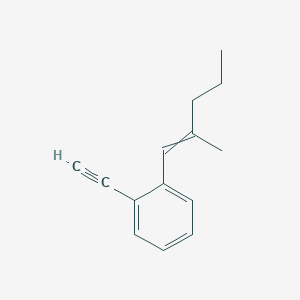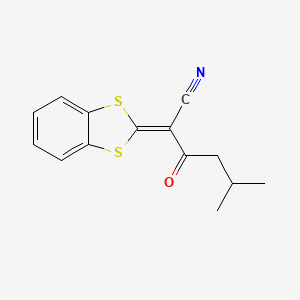
N,N,N-Trimethyloctadecanamidium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyloctadecanamidium chloride: is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and interact with biological membranes, making it useful in both chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N,N-Trimethyloctadecanamidium chloride can be synthesized through the quaternization of octadecylamine with methyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
C18H37NH2+CH3Cl→C18H37N(CH3)3Cl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethyloctadecanamidium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be the corresponding quaternary ammonium hydroxide.
Applications De Recherche Scientifique
Chemistry: N,N,N-Trimethyloctadecanamidium chloride is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is used to study membrane dynamics and interactions. Its surfactant properties allow it to disrupt biological membranes, making it useful in cell lysis and protein extraction protocols.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the wetting properties of liquids.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyloctadecanamidium chloride involves its interaction with biological membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is exploited in both biological research and industrial applications.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethyl-1-propanaminium chloride
- N,N,N-Trimethyl-1-butanaminium chloride
- N,N,N-Trimethyl-1-pentanaminium chloride
Comparison: N,N,N-Trimethyloctadecanamidium chloride is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it more effective in applications requiring strong interactions with lipid membranes or hydrophobic surfaces.
Propriétés
Numéro CAS |
654672-26-1 |
|---|---|
Formule moléculaire |
C21H44ClNO |
Poids moléculaire |
362.0 g/mol |
Nom IUPAC |
trimethyl(octadecanoyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IHTIPZWGTIPXBN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)



![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12527437.png)

![3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12527445.png)

![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)
![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
